molecular formula C22H30O7 B12775276 Amarolide 11-acetate CAS No. 29913-88-0

Amarolide 11-acetate

Cat. No.: B12775276
CAS No.: 29913-88-0
M. Wt: 406.5 g/mol
InChI Key: HTUPNZUADSZJNJ-WGRRCHGUSA-N
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Description

Amarolide 11-acetate: is a naturally occurring compound found in the bark of the Ailanthus altissima tree, commonly known as the tree of heaven. This compound belongs to the class of quassinoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential medicinal properties, including anti-inflammatory, anti-cancer, and anti-microbial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amarolide 11-acetate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the core structure: The core structure of this compound is synthesized through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts.

    Introduction of functional groups: Functional groups such as hydroxyl and acetyl groups are introduced through substitution reactions. Reagents like acetic anhydride and pyridine are commonly used for acetylation.

    Purification: The final product is purified using techniques like column chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the extraction of the compound from the bark of Ailanthus altissima. This process includes:

Chemical Reactions Analysis

Types of Reactions

Amarolide 11-acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The acetyl group in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Reagents like sodium methoxide are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

    Chemistry: Used as a starting material for the synthesis of more complex quassinoids.

    Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that it can inhibit the growth of certain cancer cells and reduce inflammation.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Amarolide 11-acetate involves its interaction with various molecular targets and pathways:

    Molecular Targets: It targets enzymes and receptors involved in inflammation and cell proliferation.

    Pathways: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer.

Comparison with Similar Compounds

Amarolide 11-acetate can be compared with other quassinoids such as:

    Quassin: Known for its bitter taste and use as a natural insecticide.

    Bruceantin: Studied for its anti-cancer properties.

    Eurycomanone: Found in the Eurycoma longifolia plant, known for its anti-malarial and aphrodisiac effects.

Uniqueness: : this compound stands out due to its specific acetyl group at the 11th position, which contributes to its unique biological activities and potential therapeutic applications .

Properties

CAS No.

29913-88-0

Molecular Formula

C22H30O7

Molecular Weight

406.5 g/mol

IUPAC Name

[(1S,2S,4S,6R,7S,9R,13S,14R,16S,17S)-4-hydroxy-2,6,14,17-tetramethyl-3,11,15-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] acetate

InChI

InChI=1S/C22H30O7/c1-9-6-14(24)20(27)22(5)12(9)7-15-21(4)13(8-16(25)29-15)10(2)17(26)18(19(21)22)28-11(3)23/h9-10,12-15,18-19,24H,6-8H2,1-5H3/t9-,10-,12+,13+,14+,15-,18-,19+,21-,22+/m1/s1

InChI Key

HTUPNZUADSZJNJ-WGRRCHGUSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C(=O)[C@@H]([C@@H]4CC(=O)O3)C)OC(=O)C)C)C)O

Canonical SMILES

CC1CC(C(=O)C2(C1CC3C4(C2C(C(=O)C(C4CC(=O)O3)C)OC(=O)C)C)C)O

Origin of Product

United States

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